Ketotifen N-Oxide
Overview
Description
Ketotifen N-Oxide is a metabolite of Ketotifen . Ketotifen is a type of asthma medication which, when taken every day and used along with other anti-asthma medications, may reduce the frequency, severity, and duration of asthma symptoms or attacks in children .
Synthesis Analysis
The synthesis of N-oxides, such as Ketotifen N-Oxide, typically involves the oxidation of tertiary nitrogen compounds . Sodium percarbonate is an ideal and efficient oxygen source for this oxidation process .
Molecular Structure Analysis
Ketotifen N-Oxide has a molecular formula of C19H19NO2S . It contains a total of 45 bonds; 26 non-H bonds, 13 multiple bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, 1 eleven-membered ring, and 1 ketone (aromatic) .
Scientific Research Applications
Impact on Nitric Oxide Synthase Activity
Ketotifen significantly influences nitric oxide synthase (NOS) activity. It has been shown to increase NOS activity in human colonic mucosa and rat renal tissues. This stimulation is notable in its association with reduced blood pressure and renal vascular resistance in rats, suggesting a unique mechanism of action beyond H1-receptor antagonism (Heyman et al., 1997).
Effects on Allergic Rhinitis and Asthma
In patients with combined allergic rhinitis and asthma syndrome, ketotifen significantly reduced fractional exhaled nitric oxide, indicating its potential in reducing airway inflammation (Li et al., 2017).
Actions on Intestinal Smooth Muscles
Ketotifen has been studied for its effects on the mechanical activity of isolated intestinal smooth muscles. It can induce contractions and inhibit responses to various stimuli in guinea-pig ileum and colon, as well as mouse colon, via non-cholinergic, non-histaminergic mechanisms (Abu-Dalu et al., 1996).
Impact on Reactive Oxygen Species Production
Ketotifen effectively reduces the production of reactive oxygen species from eotaxin-primed human eosinophils, indicating its role in modulating eosinophil oxidative metabolism and potential benefits in treating allergic diseases (Yamada et al., 2003).
Immunologic and Therapeutic Aspects
Ketotifen exhibits various asthma-prophylactic and antiallergic activities, including the prevention of anaphylaxis and mediator release from various cells, suggesting its suitability for long-term prophylaxis of bronchial asthma and other allergic disorders (Craps, 1985).
Influence on Immune Responses in Parasitic Infections
The drug has been studied for its effect on immune responses to Trichinella spiralis larvae in mice, indicating a role in modulating eosinophil numbers and interleukin-5 concentrations, potentially affecting immune responses against parasitic infections (Doligalska, 2000).
Comparative Clinical Studies
Ketotifen's clinical efficacy in treating asthma and allergic disorders has been compared with other medications, highlighting its utility in symptom management and patient acceptance despite potential side effects like sedation and weight gain (Grant et al., 1990).
Future Directions
Ketotifen, the parent compound of Ketotifen N-Oxide, is currently used in various forms, including topical eye drops (Ophthalmic solution) and oral tablets for the treatment of allergic reactions and symptoms . As research continues, there may be potential for additional uses of Ketotifen and its metabolites, including Ketotifen N-Oxide.
properties
IUPAC Name |
2-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-20(22)9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-23-19/h2-5,8,11H,6-7,9-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAHLWKMNJCURA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483612 | |
Record name | Ketotifen N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ketotifen N-Oxide | |
CAS RN |
88456-70-6 | |
Record name | Ketotifen N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ketotifen N-Oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y2QNS3UB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.